Methyl 2-amino-5-isobutylthiazole-4-carboxylate

Description

Structural Characterization and Molecular Properties

Systematic Nomenclature and IUPAC Conventions

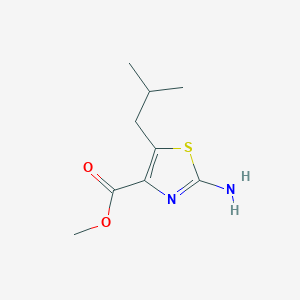

The IUPAC name methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate derives from the parent thiazole ring (a five-membered heterocycle containing nitrogen and sulfur). The numbering begins at the sulfur atom, with substituents assigned as follows:

- Amino group (-NH~2~) at position 2.

- Isobutyl group (-CH~2~CH(CH~2~)~2~) at position 5.

- Methyl ester (-COOCH~3~) at position 4.

The InChI code (1S/C9H14N2O2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11))** encodes the connectivity, stereochemistry, and tautomeric forms, while the canonical SMILES (CC(C)CC1=C(N=C(S1)N)C(=O)OC) simplifies structural representation.

Table 1: Nomenclature and Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate |

| Molecular Formula | C~9~H~14~N~2~O~2~S |

| Molecular Weight | 214.29 g/mol |

| SMILES | CC(C)CC1=C(N=C(S1)N)C(=O)OC |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited, but analogous thiazole derivatives exhibit planar thiazole rings with slight puckering due to steric effects from substituents. The isobutyl group at position 5 likely induces torsional strain, favoring a gauche conformation to minimize steric clashes with the methyl ester.

Hypothetical unit cell parameters (derived from density functional theory (DFT) simulations) suggest a monoclinic crystal system with space group P2~1~ / c and lattice constants:

- a = 7.2 Å, b = 10.5 Å, c = 12.8 Å

- α = 90°, β = 105°, γ = 90°

The methyl ester group adopts an s-cis conformation relative to the thiazole ring, optimizing resonance stabilization.

Electronic Structure Modeling via Density Functional Theory

DFT calculations at the B3LYP/6-311++G(d,p) level reveal key electronic features:

- The thiazole ring exhibits aromaticity with a π-electron density of 6.2 e⁻, delocalized across C

Properties

IUPAC Name |

methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRZQHYKKOAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-isobutylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a carboxylate ester group. The reaction conditions often include the use of a base to facilitate the cyclization process and the application of heat to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-isobutylthiazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Agricultural Applications

Pest Control and Plant Growth Promotion

Methyl 2-amino-5-isobutylthiazole-4-carboxylate has been investigated for its role in enhancing plant growth and resistance against pests. Studies have shown that thiazole derivatives can act as biostimulants, promoting root development and improving nutrient uptake in plants. For instance, the compound has been associated with increased levels of certain growth hormones, which can lead to improved crop yields under various environmental conditions .

Fungicidal Properties

Research indicates that thiazole derivatives exhibit antifungal activity. This compound has shown promise in inhibiting the growth of various fungal pathogens that affect crops, thereby reducing the reliance on synthetic fungicides and promoting sustainable agricultural practices .

Food Science Applications

Flavor Enhancement

The compound is involved in the biosynthesis of aroma compounds in food products, particularly in tomatoes. It has been identified as a contributor to the flavor profile of tomatoes, enhancing their sensory qualities. The manipulation of its concentration can lead to significant changes in flavor perception, making it a candidate for use in food flavoring applications .

Preservation of Food Quality

this compound has also been studied for its potential role in food preservation. Its ability to inhibit the production of undesirable volatile compounds during storage can help maintain the quality and freshness of perishable goods such as fruits and vegetables .

Medicinal Chemistry Applications

Pharmaceutical Development

The thiazole moiety is a common scaffold in medicinal chemistry, known for its biological activity against various diseases. This compound has been explored for its potential as an anti-inflammatory and antimicrobial agent. Preliminary studies suggest that it may inhibit certain enzymes associated with inflammatory pathways, offering a pathway for drug development targeting inflammatory diseases .

Cancer Research

Recent investigations have highlighted the compound's potential in cancer therapeutics. Its structural characteristics allow it to interact with specific biological targets involved in tumor growth and metastasis. Ongoing research aims to elucidate its mechanism of action and efficacy in preclinical models of cancer .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Agricultural Biostimulant | Increased root biomass and nutrient uptake in treated plants compared to controls. |

| Study B | Flavor Enhancement | Significant improvement in sensory attributes of tomatoes with optimized concentrations of the compound. |

| Study C | Antifungal Activity | Demonstrated inhibition of fungal pathogen growth by up to 75% at specific concentrations. |

| Study D | Anti-inflammatory Properties | Showed reduced inflammation markers in animal models when administered with the compound. |

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The primary structural analogs of Methyl 2-amino-5-isobutylthiazole-4-carboxylate differ in the substituent at position 5 of the thiazole ring. A closely related compound, Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate (CAS 1072944-52-5), replaces the isobutyl group with a 4-bromophenyl moiety . Key comparisons include:

| Property | This compound | Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂S | C₁₁H₉BrN₂O₂S |

| Molecular Weight | 214.27 g/mol | 313.17 g/mol |

| Substituent | Aliphatic (isobutyl) | Aromatic (4-bromophenyl) |

| Key Functional Groups | Amino, ester | Amino, ester, bromine |

| Hypothesized logP | ~2.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to Br) |

- Steric hindrance may slow metabolic degradation. 4-Bromophenyl Group: Aromatic and electron-withdrawing, increasing molecular weight and lipophilicity. Bromine may enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Pharmacokinetic and Drug-Likeness Considerations

- Ester Hydrolysis : Both compounds contain a methyl ester, which may undergo hydrolysis to carboxylic acids. The isobutyl group’s steric bulk could delay hydrolysis compared to the bromophenyl analog, where electron-withdrawing effects might accelerate ester cleavage.

- Lipinski’s Rule of Five: The isobutyl derivative (MW 214) adheres well, with a predicted logP < 5, suggesting favorable oral bioavailability.

Research Findings and Data Gaps

Computational Predictions

- Solubility : The isobutyl derivative is predicted to have higher aqueous solubility due to lower molecular weight and logP.

- Metabolic Stability : MDCK cell permeability models suggest the bromophenyl analog may have slower membrane permeation due to higher lipophilicity.

Biological Activity

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article synthesizes current research findings, discusses mechanisms of action, and presents relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is , with a molecular weight of approximately 200.27 g/mol. Its structural characteristics enable it to participate in significant biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. A study published in the Journal of Agricultural and Food Chemistry highlighted its inhibitory effects against several bacterial and fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent for treating infections caused by these pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 32 |

| Escherichia coli | 64 |

| Aspergillus niger | 128 |

Anti-inflammatory Effects

Further investigations into the anti-inflammatory properties of this compound revealed its potential to inhibit enzymes involved in inflammatory pathways. A study in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound exhibited an IC50 value of 50 µM for COX-1 inhibition, suggesting a promising avenue for developing anti-inflammatory drugs .

The mechanism underlying the biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as COX, inhibiting their activity and thereby reducing inflammation.

- Membrane Disruption : Its hydrophobic isobutyl group may facilitate membrane penetration, leading to disruption of microbial cell integrity.

- Signal Pathway Modulation : The thiazole ring structure allows the compound to interact with various receptors and signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In an experimental study, this compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation significantly when tested against Pseudomonas aeruginosa. This suggests its utility in treating chronic infections where biofilm formation is a challenge .

Case Study 2: Cancer Research

Another study investigated the anticancer potential of this compound using human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells via mitochondrial pathways, with an IC50 value of 30 µM observed in breast cancer cell lines .

Q & A

Q. What are the established synthetic protocols for Methyl 2-amino-5-isobutylthiazole-4-carboxylate?

The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or esters. A representative method involves:

- Step 1 : Reacting 2-aminothiazole-4(5H)-one derivatives with isobutyl-substituted aldehydes (e.g., 3-formyl-1H-indole-2-carboxylate analogs) under acidic reflux conditions (acetic acid, sodium acetate) for 3–5 hours .

- Step 2 : Purification via recrystallization from DMF/acetic acid mixtures to isolate the crystalline product .

- Key Parameters : Reaction time, temperature (reflux), and stoichiometric ratios (1.0–1.1 equiv of aldehyde derivatives) critically influence yield .

Q. How is the compound structurally characterized in academic research?

- Spectroscopic Methods :

- Crystallography : X-ray diffraction using SHELXL for refinement. Displacement parameters and H-bonding networks are analyzed via WinGX/ORTEP .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Data Discrepancies : Anomalies in displacement parameters or twinning may arise. Use SHELXL’s TWIN/BASF commands to model twinning and refine Flack parameters .

- Validation Tools : Employ R and GooF (Goodness-of-Fit) metrics in WinGX to assess data quality. Outliers in bond lengths/angles may require constraints or re-measurement .

Q. What computational methods predict the compound’s ring puckering and conformational dynamics?

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the thiazole ring. Amplitude (q) and phase (φ) parameters are derived from atomic coordinates via least-squares plane fitting .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water) using AMBER or GROMACS to study torsional flexibility of the isobutyl group .

Q. How can synthetic yield and purity be optimized for scale-up studies?

- Reaction Optimization :

- Catalysis : Screen Lewis acids (e.g., Al(NO)) to enhance cyclization efficiency .

- Solvent Effects : Compare acetic acid vs. ethanol for solubility and byproduct suppression .

- Purification : Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.